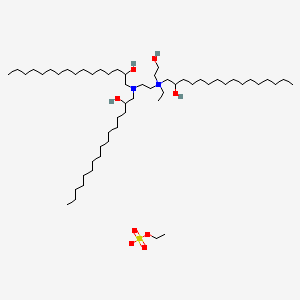
(2-(Bis(2-hydroxyhexadecyl)amino)ethyl)ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate is a complex organic compound with a unique structure that includes multiple hydroxyhexadecyl groups and an ethyl sulfate moiety
Vorbereitungsmethoden
The synthesis of [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate involves multiple steps. The synthetic route typically starts with the preparation of the hydroxyhexadecyl amine derivatives, which are then reacted with ethyl sulfate under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate involves its interaction with cell membranes. The compound’s multiple hydroxyhexadecyl groups allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The ethyl sulfate moiety may also play a role in modulating the compound’s solubility and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate include other quaternary ammonium compounds with long hydrocarbon chains. These compounds share similar surfactant properties but may differ in their specific functional groups and molecular structures. Examples include:
Cetyltrimethylammonium bromide: A widely used surfactant with a simpler structure.
Benzalkonium chloride: Known for its antimicrobial properties.
Dodecylbenzenesulfonic acid: Another surfactant with a different functional group.
The uniqueness of [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate lies in its complex structure, which provides a combination of surfactant properties and potential biological activities.
Eigenschaften
CAS-Nummer |
67905-25-3 |
|---|---|
Molekularformel |
C56H118N2O8S |
Molekulargewicht |
979.6 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyhexadecyl)amino]ethyl-ethyl-(2-hydroxyethyl)-(2-hydroxyhexadecyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C54H113N2O4.C2H6O4S/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-52(58)49-55(50-53(59)43-40-37-34-31-28-25-22-19-16-13-10-6-2)45-46-56(8-4,47-48-57)51-54(60)44-41-38-35-32-29-26-23-20-17-14-11-7-3;1-2-6-7(3,4)5/h52-54,57-60H,5-51H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
NXUBTWSETLKQJZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CN(CC[N+](CC)(CCO)CC(CCCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCCC)O)O.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
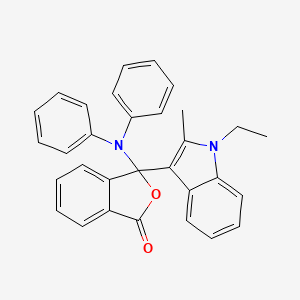
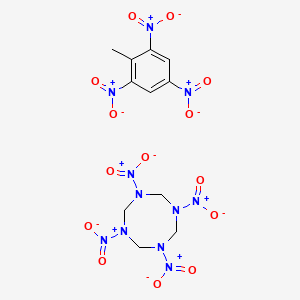

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)

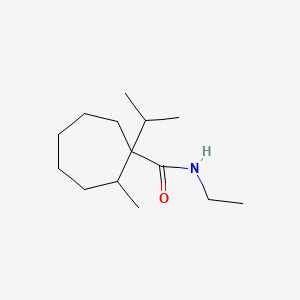
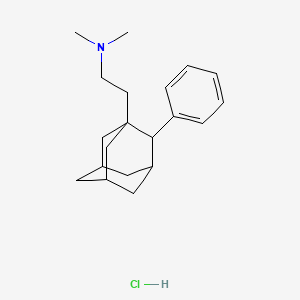
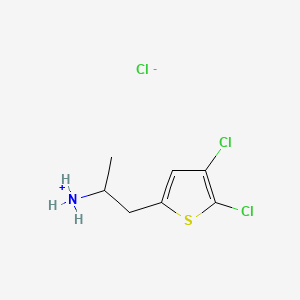
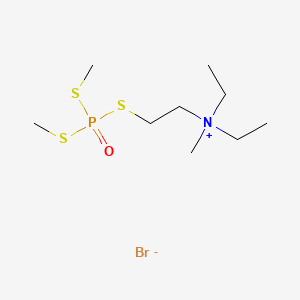


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
